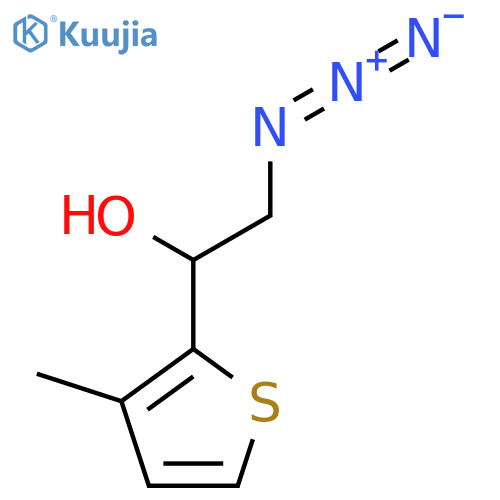

Cas no 1547421-28-2 (2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol)

1547421-28-2 structure

商品名:2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol

2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol

- EN300-1146985

- 1547421-28-2

- AKOS021414205

-

- インチ: 1S/C7H9N3OS/c1-5-2-3-12-7(5)6(11)4-9-10-8/h2-3,6,11H,4H2,1H3

- InChIKey: XZFKZNKCHHJCRO-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(C)=C1C(CN=[N+]=[N-])O

計算された属性

- せいみつぶんしりょう: 183.04663309g/mol

- どういたいしつりょう: 183.04663309g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1146985-5.0g |

2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol |

1547421-28-2 | 5g |

$3065.0 | 2023-06-09 | ||

| Enamine | EN300-1146985-0.25g |

2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol |

1547421-28-2 | 95% | 0.25g |

$840.0 | 2023-10-25 | |

| Enamine | EN300-1146985-0.1g |

2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol |

1547421-28-2 | 95% | 0.1g |

$804.0 | 2023-10-25 | |

| Enamine | EN300-1146985-0.5g |

2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol |

1547421-28-2 | 95% | 0.5g |

$877.0 | 2023-10-25 | |

| Enamine | EN300-1146985-1g |

2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol |

1547421-28-2 | 95% | 1g |

$914.0 | 2023-10-25 | |

| Enamine | EN300-1146985-10g |

2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol |

1547421-28-2 | 95% | 10g |

$3929.0 | 2023-10-25 | |

| Enamine | EN300-1146985-0.05g |

2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol |

1547421-28-2 | 95% | 0.05g |

$768.0 | 2023-10-25 | |

| Enamine | EN300-1146985-2.5g |

2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol |

1547421-28-2 | 95% | 2.5g |

$1791.0 | 2023-10-25 | |

| Enamine | EN300-1146985-10.0g |

2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol |

1547421-28-2 | 10g |

$4545.0 | 2023-06-09 | ||

| Enamine | EN300-1146985-1.0g |

2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol |

1547421-28-2 | 1g |

$1057.0 | 2023-06-09 |

2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol 関連文献

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

1547421-28-2 (2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol) 関連製品

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬